molecular formula C15H15N3S B13211847 4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine

4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B13211847
M. Wt: 269.4 g/mol
InChI Key: COMIFAFOSRUICX-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that combines a pyrrole ring with a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 2,5-dimethyl-1-phenyl-1H-pyrrole with a thiazole derivative. One common method involves the use of sulfamic acid as a catalyst. The reaction is carried out by stirring a mixture of the appropriate aniline and 2,5-hexanedione at room temperature for 24 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis would be employed, with potential modifications to optimize yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethyl-1-phenyl-1H-pyrrol-3-yl)-1,3-thiazol-2-amine is unique due to its combination of a pyrrole and thiazole ring, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

4-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H15N3S/c1-10-8-13(14-9-19-15(16)17-14)11(2)18(10)12-6-4-3-5-7-12/h3-9H,1-2H3,(H2,16,17)

InChI Key

COMIFAFOSRUICX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C3=CSC(=N3)N

Origin of Product

United States

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